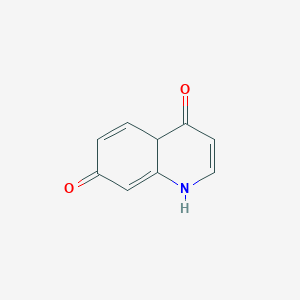
1,4a-Dihydroquinoline-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4a-Dihydroquinoline-4,7-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with two ketone groups at positions 4 and 7, and a hydrogen atom at position 4a.
準備方法
Synthetic Routes and Reaction Conditions
1,4a-Dihydroquinoline-4,7-dione can be synthesized through various methods. One common approach involves the Gould–Jacobs reaction, which is a series of reactions starting with the condensation of an aniline with an alkoxy methylenemalonic ester or acyl malonic ester. This is followed by a 6-electron cyclization process to form the quinoline core . Another method involves the reaction of enaminones with aldehydes via intermolecular cascade cyclization in a one-pot protocol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition-metal-free processes and green chemistry principles is often preferred to minimize environmental impact and reduce costs .
化学反応の分析
Types of Reactions
1,4a-Dihydroquinoline-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,7-dione derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
科学的研究の応用
1,4a-Dihydroquinoline-4,7-dione has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 1,4a-Dihydroquinoline-4,7-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA synthesis and repair, leading to its antimicrobial and anticancer effects . It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
類似化合物との比較
1,4a-Dihydroquinoline-4,7-dione can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4,7-Dichloroquinoline: Used in the synthesis of antimalarial drugs.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two ketone groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
1,4a-dihydroquinoline-4,7-dione |
InChI |
InChI=1S/C9H7NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-5,7,10H |
InChIキー |
KPXRYIANMRPPEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=C2C1C(=O)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)
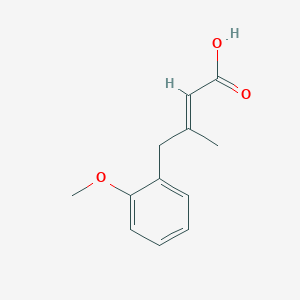


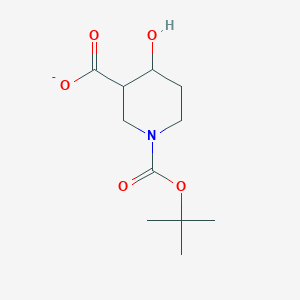
![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)
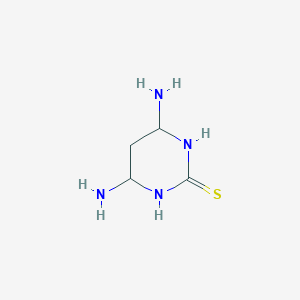
![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)

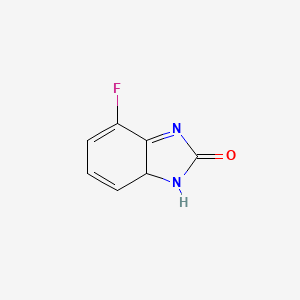
![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)
![Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354933.png)


